methyl N-(thioxomethylene)norvalinate
Overview
Description
Methyl N-(thioxomethylene)norvalinate is a chemical compound with the empirical formula C7H11NO2S . It is a solid substance and its molecular weight is 173.23 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of methyl N-(thioxomethylene)norvalinate is CCCC(N=C=S)C(=O)OC . The InChI is 1S/C7H11NO2S/c1-3-4-6(8-5-11)7(9)10-2/h6H,3-4H2,1-2H3 . These strings provide a way to represent the molecule’s structure using text.Physical And Chemical Properties Analysis
Methyl N-(thioxomethylene)norvalinate is a solid substance . Its molecular weight is 173.23 . The compound’s empirical formula is C7H11NO2S .Scientific Research Applications
Pharmaceutical Synthesis
Methyl N-(thioxomethylene)norvalinate: is used in the synthesis of pharmaceutical compounds. Its thioxomethylene group can act as a protecting group or a reactive intermediate in the construction of complex molecules. For instance, it can be involved in the synthesis of N-methylated amines , which are crucial in regulating the biological and pharmaceutical properties of life science molecules . These N-methylated compounds are found in many top-selling drugs, where they play a significant role in modulating activities such as pharmacokinetics and drug delivery .
Catalysis
In catalysis, methyl N-(thioxomethylene)norvalinate may serve as a ligand or a catalyst modifier to influence reaction pathways. Its unique structure could potentially enable selective synthesis reactions, such as the iron-catalyzed reductive amination processes . This could lead to more environmentally friendly and cost-effective methods for producing amines, which are fundamental building blocks in chemical synthesis.
Material Science
The compound’s ability to interact with other chemicals makes it valuable in material science, particularly in the development of composite nanomaterials . It could be used to modify the surface properties of nanoparticles, thereby enhancing their functionality for applications like sensing, catalysis, or as additives in polymer composites to improve mechanical and thermal properties .
Safety And Hazards
properties
IUPAC Name |
methyl 2-isothiocyanatopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-3-4-6(8-5-11)7(9)10-2/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFCKGYUNKZCRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(thioxomethylene)norvalinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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